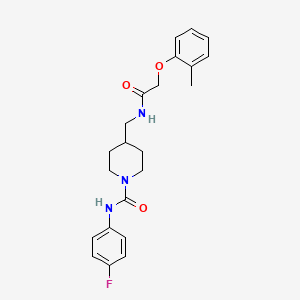

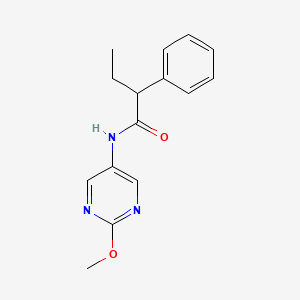

![molecular formula C16H15N3O2S B2996838 2-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide CAS No. 912621-73-9](/img/structure/B2996838.png)

2-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide” is a type of thiazolo[5,4-b]pyridine derivative . Thiazolo[5,4-b]pyridine derivatives have been identified as potent phosphoinositide 3-kinase inhibitors . These compounds have been synthesized and tested for their inhibitory activity, with some compounds showing potent PI3K inhibitory activity .

Synthesis Analysis

The synthesis of these thiazolo[5,4-b]pyridines involves several steps from commercially available substances . The compounds are characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .

Molecular Structure Analysis

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Chemical Reactions Analysis

The structure-activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity . The pyridyl attached to thiazolo[5,4-b]pyridine was another key structural unit for PI3Kα inhibitory potency, and replacement by phenyl led to a significant decrease in activity .

Physical And Chemical Properties Analysis

The compound is a colorless solid with a melting point of 195–197 °C . More specific physical and chemical properties would require additional information or experimental data.

Scientific Research Applications

Antiproliferative Activity

- Study Context : A study synthesized new pyridine linked thiazole hybrids, including compounds related to "2-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide", and evaluated their antiproliferative activities against various cancer cell lines.

- Findings : Some compounds demonstrated promising anticancer activity, particularly against breast cancer (MCF-7) and liver carcinoma (HepG2) cell lines. This suggests potential applications in cancer research and treatment (Alaa M. Alqahtani & A. Bayazeed, 2020).

Heterocyclic Synthesis

- Study Context : Research on synthesizing thiazolo[3,2-a]pyridines and derivatives from similar compounds provided insights into novel methods of creating heterocyclic systems.

- Findings : The study suggests efficient pathways for synthesizing these compounds, potentially useful in developing new therapeutic agents (Y. Ammar et al., 2005).

Cytotoxic Activity

- Study Context : Another study involved the synthesis of acetamide derivatives with a focus on their in vitro cytotoxic activity.

- Findings : Certain compounds showed appreciable cancer cell growth inhibition, highlighting their potential as anticancer agents (M. M. Al-Sanea et al., 2020).

Antimicrobial Activities

- Study Context : Synthesis of thiazoles and their fused derivatives, including compounds structurally similar to "this compound", were tested for antimicrobial activities.

- Findings : Some of these compounds exhibited significant antimicrobial activities against both bacterial and fungal isolates, indicating potential use in antimicrobial drug development (Wagnat W. Wardkhan et al., 2008).

Applications in Organic Synthesis

- Study Context : Investigations into the synthesis of various heterocycles using related compounds offer insights into applications in organic synthesis.

- Findings : These studies contribute to the development of new synthetic methodologies, potentially useful for creating diverse bioactive compounds (P. K. Mahata et al., 2003).

Mechanism of Action

Target of Action

Thiazolo[5,4-b]pyridines, a class of compounds to which this molecule belongs, have been reported to possess a broad spectrum of pharmacological activities . They have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K) , which plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Mode of Action

Thiazolo[5,4-b]pyridines have been reported to inhibit pi3k, a key enzyme in the pi3k/akt/mtor pathway . This inhibition could lead to a decrease in cell proliferation and survival, making these compounds potential candidates for antitumor therapies .

Biochemical Pathways

The compound likely affects the PI3K/AKT/mTOR pathway, given its reported inhibitory activity against PI3K . This pathway is crucial for many cellular processes, including cell survival, growth, and proliferation. Inhibition of PI3K can disrupt these processes, potentially leading to antitumor effects .

Result of Action

The result of the compound’s action would likely be a decrease in cell proliferation and survival due to its inhibitory effect on PI3K

properties

IUPAC Name |

2-methoxy-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c1-10-8-11(5-6-12(10)18-14(20)9-21-2)15-19-13-4-3-7-17-16(13)22-15/h3-8H,9H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXEWOLCYUUNWKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)COC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

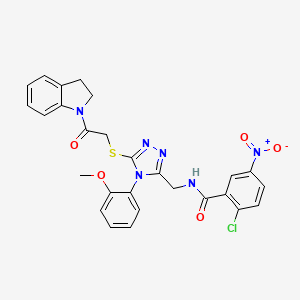

![3-[4-(Prop-2-yn-1-yl)piperazine-1-carbonyl]-1,4-dihydroquinolin-4-one](/img/structure/B2996757.png)

![(5-Fluoro-4-methylpyridin-2-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2996760.png)

![Ethyl 4-[3-(trifluoromethyl)phenoxy]benzoate](/img/structure/B2996764.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2996769.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2996770.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2996773.png)

![N'-(4-fluorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide](/img/structure/B2996776.png)

![1-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]-1-oxopropan-2-yl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2996777.png)